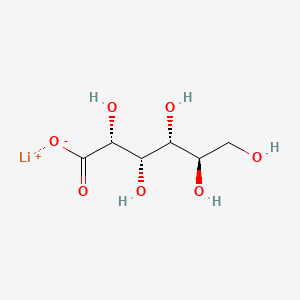
Ethylparaben sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxybenzoate sulfate is a benzoate ester that is ethyl 4-hydroxybenzoate in which the phenolic hydrogen has been replaced by a sulfo group. It is an aryl sulfate, a benzoate ester and an ethyl ester. It derives from a 4-hydroxybenzoic acid. It is a conjugate acid of an ethyl 4-hydroxybenzoate sulfate(1-).
Applications De Recherche Scientifique
Degradation and Removal from Water
- Heat-activated persulfate oxidation : Ethylparaben (EtP) can be effectively degraded using a heat-activated persulfate system. This method shows promise for treating paraben-containing water samples, including real water samples containing EtP (Chen et al., 2017).
- UV-driven advanced oxidation processes : Research indicates that UV radiation can effectively degrade common-use parabens like ethylparaben in water. This finding is significant for water treatment processes (Álvarez et al., 2020).
Environmental and Biological Impact Studies
- Toxicity in aquatic organisms : Ethylparaben has shown different levels of toxicity to various aquatic organisms like marine copepods and soil nematodes, impacting their development and reproduction (Kang et al., 2019); (Nagar et al., 2019).
- Sensitivity in soil ecosystems : Ethylparaben's effect on soil ecosystems was explored, providing essential data for environmental regulations and understanding its impact on diverse soil species (Kim et al., 2021).
Health and Safety Assessments
- Safety and metabolic aspects : Despite some concerns, methylparaben and ethylparaben have minimal endocrine disruption activity, contributing to the ongoing debate over their safety in various products (Sasseville et al., 2015).
- Cytotoxic effects in human cells : Research suggests that ethylparaben can induce cytotoxic effects in human placental cells, affecting cell viability and apoptosis pathways (Kim et al., 2020).
Analytical Methods for Detection and Analysis
- Chromatographic techniques : High-performance liquid chromatography with amperometric detection on a boron-doped diamond electrode has been used for determining parabens, including ethylparaben, in shampoo (Martins et al., 2011).
- Photocatalytic degradation studies : Photocatalytic systems using TiO2 and H2O2 have demonstrated effectiveness in removing ethylparaben from aqueous solutions, offering insights into water treatment methods (Zúñiga-Benítez & Peñuela, 2017).
Propriétés
Nom du produit |
Ethylparaben sulfate |
|---|---|
Formule moléculaire |
C9H10O6S |
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
ethyl 4-sulfooxybenzoate |
InChI |
InChI=1S/C9H10O6S/c1-2-14-9(10)7-3-5-8(6-4-7)15-16(11,12)13/h3-6H,2H2,1H3,(H,11,12,13) |
Clé InChI |
LJXYMXIWXRFOHR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-(1,3-Benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B1262270.png)
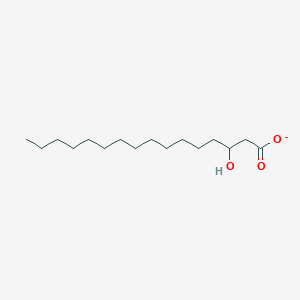

![(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1262274.png)
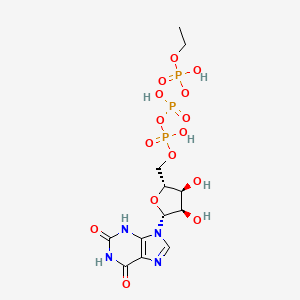
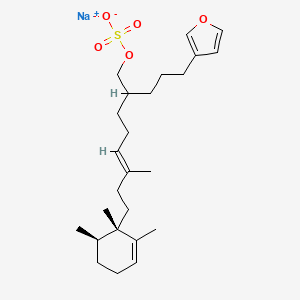
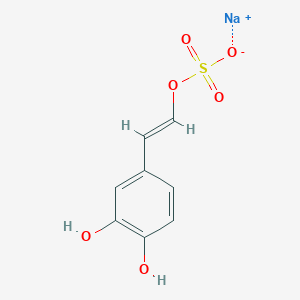
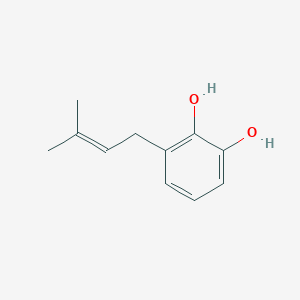
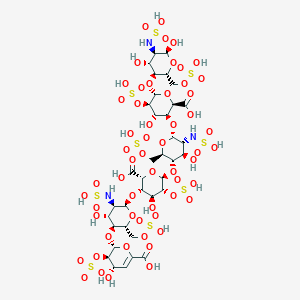


![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)
